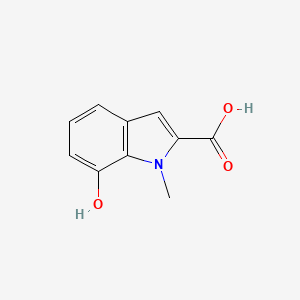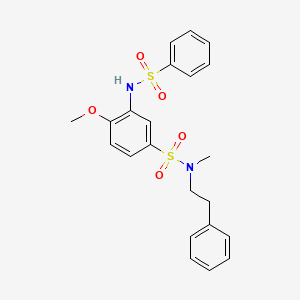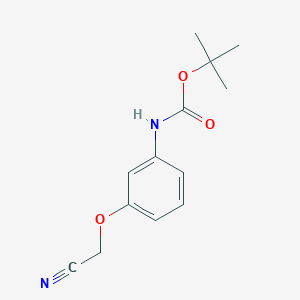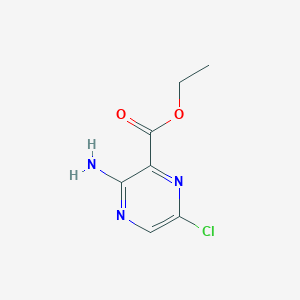![molecular formula C7H13ClFNO B15305394 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a fluorine atom and an oxabicycloheptane ring, which contribute to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor, the cyclization reaction forms the oxabicycloheptane ring.
Fluorination: Introduction of the fluorine atom at the desired position on the bicyclic ring.
Amination: Conversion of the intermediate compound to the methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Análisis De Reacciones Químicas
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with similar compounds such as:
1-{4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride: Lacks the fluorine atom, resulting in different reactivity and applications.
The uniqueness of 1-{4-Fluoro-2-oxabicyclo[22
Propiedades
Fórmula molecular |
C7H13ClFNO |
|---|---|
Peso molecular |
181.63 g/mol |
Nombre IUPAC |
(4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(3-6,4-9)10-5-6;/h1-5,9H2;1H |
Clave InChI |
TYPPGZNJLPMUCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CO2)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)







![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)


